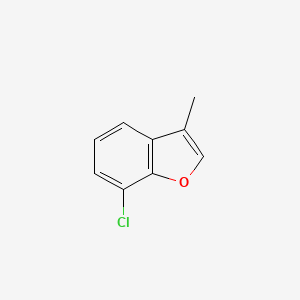

7-Chloro-3-methyl-1-benzofuran

Description

Significance of the Benzofuran (B130515) Heterocyclic System in Modern Organic Chemistry and Related Disciplines

The benzofuran skeleton is a fundamental structural unit in a vast number of biologically active natural products and synthetic materials. nih.govclockss.org Its importance is underscored by its presence in clinically approved drugs such as the antiarrhythmic agent amiodarone (B1667116) and the gout treatment benzbromarone. rsc.org The versatility of the benzofuran ring allows for a wide range of chemical modifications, making it a valuable building block for the development of new pharmacological agents. shachemlin.com

Benzofuran derivatives are known to exhibit a broad spectrum of biological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. nih.govclockss.orgresearchgate.net This wide pharmacological spectrum has cemented the importance of benzofuran in medicinal chemistry and drug discovery. guidechem.comvulcanchem.combldpharm.com Researchers continue to explore the synthesis of novel benzofuran derivatives with the aim of developing more selective and effective therapeutic agents. nih.gov Beyond pharmaceuticals, benzofuran derivatives also find applications in agriculture as pesticides and in materials science for the creation of dyes and polymers. mdpi.comontosight.ai

Overview of Halogenated Benzofuran Derivatives and Their Unique Structural Features

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran scaffold can significantly influence the molecule's physicochemical and biological properties. researchgate.net Halogenation can enhance the lipophilicity of the compound, potentially improving its absorption and distribution in biological systems. Furthermore, the position and nature of the halogen substituent can dramatically alter the compound's biological activity.

Studies have shown that halogenated benzofuran derivatives are an important class of compounds with significant cytotoxic activity against various cancer cell lines. mdpi.com The presence of a halogen, particularly at specific positions on the benzofuran ring, has been linked to increased anticancer potential. mdpi.com For example, the substitution of a chlorine atom on the benzene (B151609) ring of the benzofuran nucleus is a common feature in many biologically active compounds. mdpi.com These unique structural features make halogenated benzofurans a subject of intense research in the quest for new and improved therapeutic agents.

Current Research Trajectories and Future Prospects in 7-Chloro-3-methyl-1-benzofuran Studies

Current research on this compound primarily focuses on its utility as a synthetic intermediate for the creation of more complex molecules with potential therapeutic applications. While detailed studies on the standalone properties of this compound are not abundant in publicly available literature, its derivatives are the subject of ongoing investigation.

For instance, this compound-2-carboxylic acid and its esters are frequently used as precursors in the synthesis of novel compounds. clockss.orgguidechem.comfluorochem.co.uk Research efforts are directed towards synthesizing series of derivatives and evaluating their biological activities, such as antimicrobial and anticancer properties. mdpi.comtsijournals.com The future prospects for this compound studies are likely to remain centered on its role as a key building block in the development of new pharmaceutical agents and other functional organic molecules.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCGXDIMRKJJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595965-00-6 | |

| Record name | 7-chloro-3-methyl-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Chloro 3 Methyl 1 Benzofuran and Analogous Systems

Comprehensive Analysis of Foundational Benzofuran (B130515) Core Construction Strategies Relevant to Halogenated Derivatives

The construction of the benzofuran nucleus can be achieved through various synthetic routes, which are broadly categorized into intramolecular cyclization and intermolecular coupling reactions. nih.govnumberanalytics.com These foundational strategies are adaptable for the synthesis of halogenated derivatives, including 7-Chloro-3-methyl-1-benzofuran.

Intramolecular Cyclization Protocols

Intramolecular cyclization is a powerful strategy for the formation of the benzofuran ring system. mdpi.com These reactions typically involve the formation of a key C-O or C-C bond from a suitably functionalized acyclic precursor.

One common approach involves the cyclization of ortho-substituted phenols. For instance, o-allylphenols can undergo oxidative cyclization to afford benzofurans. mdpi.com Similarly, o-alkynylphenols are versatile precursors that can be cyclized under various conditions, often catalyzed by transition metals, to yield C2-substituted benzofurans. nih.gov The use of superbasic catalysts like phosphazene P4-tBu has also been reported for the metal-free intramolecular cyclization of o-alkynylphenyl ethers. mdpi.com

Radical cyclizations offer another avenue to benzofurans. nih.gov For example, a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether can initiate a radical cyclization cascade to produce complex benzofurylethylamine derivatives. mdpi.comnih.gov Visible-light-promoted intramolecular reductive cyclization of N-allyl-N-2-haloanilines provides access to 2,3-dihydrobenzofurans. rsc.org

Furthermore, the cyclization of 1-(2-haloaryl)ketones represents a direct method for forming the C7a–O bond of the benzofuran ring. acs.org This can be achieved using non-precious metal catalysts like iron and copper. acs.org A chemoenzymatic strategy has also been developed, combining a lipase-mediated kinetic resolution of 1-aryl-2-propanols with a subsequent chemical intramolecular cyclization to produce enantiopure 2,3-dihydrobenzofurans. nih.gov

Intermolecular Coupling and Annulation Reactions

Intermolecular reactions provide a convergent approach to the benzofuran core, often involving the coupling of two or more components. mdpi.comnih.gov These methods are highly valued for their ability to rapidly build molecular complexity.

A notable example is the palladium-catalyzed reaction between 2-hydroxystyrenes and iodobenzenes, which proceeds through a C–H activation/oxidation tandem reaction to form benzofurans. rsc.org Another significant intermolecular approach is the coupling of phenols with alkynes. rsc.org This can be achieved in a one-pot procedure using a copper catalyst and molecular oxygen, involving a sequential nucleophilic addition and oxidative cyclization. rsc.orgresearchgate.net

Radical-based intermolecular reactions have also emerged as a powerful tool. nih.govresearchgate.net For instance, the coupling of 2-iodophenyl allenyl ethers with heteroatomic compounds bearing H-heteroatom bonds can be initiated by strong bases to form 3-functionalized benzofurans. nih.gov This process involves a single-electron transfer (SET) mechanism. nih.govresearchgate.net

Metal-Catalyzed Approaches in Benzofuran Synthesis

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of the benzofuran ring is no exception. numberanalytics.comacs.org Palladium, copper, and nickel catalysts are particularly prominent in these transformations.

Palladium-Catalyzed Methodologies for Benzofuran Ring Formation

Palladium catalysts are extensively used in various strategies for benzofuran synthesis. mdpi.comrsc.org One of the most common methods is the Sonogashira coupling of 2-halophenols with terminal alkynes, followed by an intramolecular cyclization. acs.orgdivyarasayan.org This can be performed as a one-pot reaction. divyarasayan.org Palladium-catalyzed direct C-H arylation of benzofurans with various arylating agents is another powerful tool for synthesizing 2-arylbenzofurans. nih.gov

Recent advancements include palladium-catalyzed oxidative cyclization of 3-phenoxyacrylates and the reaction of o-(cyanomethyl) phenols with potassium organotrifluoroborates. mdpi.com Furthermore, a tandem Pd-catalyzed Heck reaction/oxidative cyclization sequence has been identified in the reaction of 2-hydroxystyrenes with iodobenzenes. mdpi.com The combination of palladium and copper catalysis is also effective, for instance, in the Sonogashira coupling followed by intramolecular cyclization of iodophenols with terminal alkynes. acs.orgnih.gov

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)2 / CuCl2 | Benzofurans, Triarylantimony difluorides | 2-Arylbenzofurans | nih.gov |

| Pd-nanoparticles | o-Alkynylphenols | C2-substituted benzofurans | nih.gov |

| [Pd(η3-C3H5)Cl]2 / tetraphosphine | 2-Halophenols, Alkynes | Substituted benzofurans | acs.org |

| Pd(OAc)2 / bpy | Aryl boronic acid, 2-(2-formylphenoxy) acetonitriles | Benzoyl-substituted benzofurans | acs.org |

| (PPh3)PdCl2 / CuI | Terminal alkynes, Iodophenols | Substituted benzofurans | acs.orgnih.gov |

Copper-Catalyzed Methodologies for Benzofuran Ring Formation

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of benzofurans. mdpi.comnih.gov They are particularly effective in promoting intramolecular O-arylation reactions. nih.gov For example, the ring closure of aryl o-bromobenzyl ketones can be successfully achieved using copper catalysts. mdpi.com

Copper-catalyzed domino reactions are also well-established. An efficient copper-promoted hydration/annulation of 2-fluorophenylacetylene derivatives provides a route to benzofurans. mdpi.com One-pot syntheses of polysubstituted benzofurans from phenols and alkynes using a copper catalyst and molecular oxygen have also been reported. rsc.orgresearchgate.net More recently, a copper-catalyzed C-H activation approach using a traceless directing group has been developed for the synthesis of 3-cyanobenzofurans from benzoylacetonitriles. thieme-connect.com

| Catalyst System | Reactants | Product Type | Reference |

| CuI / KOH | 2-Fluorophenylacetylene derivatives | Benzofurans | mdpi.com |

| Copper catalyst / O2 | Phenols, Alkynes | Polysubstituted benzofurans | rsc.orgresearchgate.net |

| Cu(OAc)2 / t-BuOLi | Benzoylacetonitriles | 3-Cyanobenzofurans | thieme-connect.com |

| CuI | 1-Arylketones (after Fe-catalyzed halogenation) | Substituted benzofurans | acs.org |

Nickel-Catalyzed Cross-Coupling Strategies for Halogenated Benzofurans

Nickel catalysis has emerged as a powerful tool for the functionalization of halogenated benzofurans, particularly through the activation of otherwise inert C-F bonds. nih.govbeilstein-journals.org A notable application is the nickel-catalyzed defluorinative cross-coupling of 2-fluorobenzofurans with arylboronic acids. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net This reaction proceeds under mild conditions and involves the formation of a nickelacyclopropane intermediate. nih.govbeilstein-journals.org

This methodology allows for the synthesis of a wide range of 2-arylbenzofurans and demonstrates orthogonality with palladium-catalyzed C-Br bond activation, enabling selective functionalization of polyhalogenated substrates. nih.govbeilstein-journals.org For instance, a 5-bromo-2-fluorobenzofuran (B8782360) can first undergo a palladium-catalyzed Suzuki coupling at the C-Br position, followed by a nickel-catalyzed coupling at the C-F position. nih.govbeilstein-journals.org Additionally, nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides has been developed to produce (E)-o-alkenylphenols. chinesechemsoc.org

| Catalyst System | Reactants | Product Type | Reference |

| Ni(cod)2 / PCy3 | 2-Fluorobenzofurans, Arylboronic acids | 2-Arylbenzofurans | nih.govbeilstein-journals.org |

| Nickel catalyst | Benzofurans, Alkyl halides | (E)-o-Alkenylphenols | chinesechemsoc.org |

Rhodium-Based Catalytic Systems in Benzofuran Synthesis

Rhodium catalysis has emerged as a powerful tool for the synthesis of benzofurans, offering high efficiency and selectivity. acs.org These methods often proceed via C-H bond activation and functionalization, enabling the construction of the benzofuran core from readily available starting materials.

One notable strategy involves the rhodium(III)-catalyzed redox-neutral annulation of N-phenoxyacetamides with various coupling partners. For instance, the reaction of N-phenoxyacetamides with ynones can lead to the formation of complex indenols bearing a benzofuran unit through successive double C-H bond activations. researchgate.net Mechanistic studies, including density functional theory (DFT) calculations, have been instrumental in understanding these transformations, often revealing complex catalytic cycles involving Rh(I)/Rh(III) or Rh(III)/Rh(V) intermediates. acs.orgmdpi.comnih.gov

A significant advancement in this area is the chemodivergent synthesis of benzofurans and other related heterocycles, where the reaction outcome can be controlled by the choice of catalyst or reaction conditions. For example, the relay catalysis involving rhodium(I) and a Brønsted acid allows for the tandem arylation-cyclization of propargyl alcohols with ortho-hydroxylated arylboronic acids to selectively produce benzofurans. researchgate.net The reaction mechanism is believed to involve a rhodium(I) alkoxide intermediate that facilitates the cyclization process. researchgate.netchimia.ch

Recent research has also focused on the synthesis of C4-functionalized benzofurans using a rhodium-catalyzed vinylene transfer reaction. This approach utilizes vinylene carbonate as an acetylene (B1199291) surrogate in a direct annulation with m-salicylic acid derivatives, providing access to benzofurans that are otherwise difficult to synthesize. researchgate.net

| Catalyst System | Starting Materials | Product Type | Key Features |

| [Cp*RhCl₂]₂ / CsOAc | N-Phenoxyacetamide, Ynone | Indenol-benzofuran hybrids | Successive double C-H activation researchgate.net |

| [Rh(cod)OH]₂ / Diphosphine ligand | (2-Acetylphenyl)ethynyl)phenol | Indene/benzofuran-fused alcohols | Domino 5-endo/5-exo cyclization chimia.ch |

| Rh(I) / Brønsted Acid | Propargyl alcohol, o-Hydroxy arylboronic acid | Substituted benzofurans | Chemodivergent synthesis researchgate.net |

| Rh(III) catalyst | N-Phenoxyacetamide, 1,3-diyne | C2-alkynylated benzofurans | C-H directing group migration nih.gov |

Contemporary Synthetic Paradigms for Benzofuran Derivatives

Beyond traditional methods, contemporary organic synthesis has embraced a variety of paradigms to construct the benzofuran nucleus, emphasizing efficiency, sustainability, and novel activation modes.

The development of metal-free and catalyst-free synthetic routes to benzofurans is a significant area of research, driven by the desire to reduce cost and environmental impact. acs.org One such approach involves the cascade reaction between salicylaldehydes and nitroepoxides in the presence of a simple base like potassium carbonate to yield substituted benzofurans. researchgate.net Another strategy utilizes the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides in the absence of a catalyst to form tricyclic benzofuran derivatives. nih.gov

A notable metal-free synthesis of C3-arylated benzofurans has been developed from benzothiophenes and phenols, proceeding through an interrupted Pummerer reaction and a nih.govnih.gov sigmatropic rearrangement. manchester.ac.uk Furthermore, 3,3-disubstituted benzofuran-2(3H)-ones can be synthesized via a metal-free reaction of α-aryl-α-diazoacetates with triarylboranes, involving a tandem rearrangement and lactonization. scispace.comnih.gov

| Reactants | Conditions | Product Type |

| Salicylaldehydes, Nitroepoxides | K₂CO₃, DMF, 110 °C | Substituted benzofurans researchgate.net |

| Hydroxyl-substituted aryl alkynes, Sulfur ylides | Acetonitrile | Tricyclic benzofurans nih.gov |

| Benzothiophene (B83047) S-oxides, Phenols | TFAA, MeCN | C3-arylated benzofurans manchester.ac.uk |

| α-Aryl-α-diazoacetates, Triarylboranes | Room temperature | 3,3-Disubstituted benzofuran-2(3H)-ones scispace.comnih.gov |

Green chemistry principles are increasingly being applied to the synthesis of benzofurans to minimize waste and the use of hazardous substances. researchgate.net A noteworthy example is the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, as an environmentally benign medium for the copper-catalyzed one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes. nih.gov

Solvent-free conditions, often coupled with microwave irradiation, represent another green approach. For instance, the synthesis of E-(1)-(6-benzoyl-3,5-dimethylfuro[3′,2′:4,5]benzo[b]furan-2-yl)-3-(aryl)-2-propen-1-ones has been achieved under solvent-free microwave conditions. tandfonline.comtandfonline.com The use of water as a solvent is another key strategy in green benzofuran synthesis. researchgate.net

Microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com These techniques have been successfully applied to the synthesis of various benzofuran derivatives.

Microwave-assisted synthesis has been employed for the preparation of benzofuran-3(2H)-ones and complex furo[3,2-g]chromenones. elsevier.esresearchgate.net For example, the reaction of 5-acetyl-2-benzoyl-6-hydroxy-3-methyl benzofuran with chloroacetone (B47974) can be efficiently carried out under microwave irradiation in a solvent-free system. tandfonline.comtandfonline.com

Ultrasound promotion has been utilized in the one-pot synthesis of 2-substituted benzofurans via sequential C-C coupling and C-Si bond cleavage followed by a tandem C-C/C-O bond-forming reaction. nih.gov This method has also been applied to the clean and efficient synthesis of benzofuran-substituted thiazolo[3,2-b] nih.govresearchgate.netsemanticscholar.orgtriazoles and 2,3-dihydrobenzofuran (B1216630) appended chalcones at ambient temperature. researchgate.netsemanticscholar.org

| Energy Source | Reaction Type | Key Advantages |

| Microwave | Solvent-free synthesis of furo[3,2-g]chromenones | Rapid, efficient, solvent-free tandfonline.comtandfonline.comelsevier.es |

| Ultrasound | One-pot synthesis of 2-substituted benzofurans | Shorter reaction times, high yields nih.gov |

| Ultrasound | Synthesis of benzofuran-thiazolo-triazoles | Eco-friendly, one-pot researchgate.net |

Strategies for Regioselective Functionalization of 7-Substituted and 3-Methyl Benzofuran Scaffolds

The regioselective functionalization of a pre-existing benzofuran core, such as a 7-chloro-3-methyl derivative, is crucial for creating molecular diversity and for structure-activity relationship studies. The electronic properties of the chloro and methyl substituents play a key role in directing further reactions.

For a 7-chlorobenzofuran, electrophilic aromatic substitution would likely be directed to the C4 or C6 positions, influenced by the interplay between the directing effects of the chloro group and the benzofuran oxygen. C-H activation/functionalization strategies, often employing transition metal catalysts, can provide alternative and more selective pathways for functionalization.

The presence of a 3-methyl group can influence the reactivity of the furan (B31954) ring. For example, cascade reactions involving nih.govnih.gov-sigmatropic rearrangement and aromatization have been used for the synthesis of 2-(3-methylbenzofuran-2-yl)phenol-derived natural products. researchgate.net The functionalization of the methyl group itself, for instance through radical bromination followed by nucleophilic substitution, offers another avenue for derivatization.

Detailed Mechanistic Investigations of Key Synthetic Transformations

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For rhodium-catalyzed benzofuran syntheses, mechanistic studies, often combining experimental techniques with computational analysis, have been pivotal.

The mechanism of rhodium-catalyzed C-H functionalization has been extensively studied, with several proposed pathways including concerted metalation-deprotonation (CMD), oxidative addition, and σ-complex assisted metathesis. acs.orgnih.gov DFT calculations have helped to elucidate the operative catalytic cycles, which can involve Rh(I)/Rh(III) or Rh(III)/Rh(V) redox processes. acs.org For instance, in the rhodium-catalyzed carboxylation of arenes, a Rh(I) species is proposed to initiate C-H activation. rsc.org

In the rhodium-catalyzed annulation of N-phenoxyacetamides, mechanistic investigations have revealed the role of directing groups and the potential for successive C-H activations to build molecular complexity. researchgate.net Similarly, the mechanism for the rhodium-catalyzed synthesis of C4-functionalized benzofurans via vinylene transfer has been computationally investigated, providing insights into the role of the cyclopentadienyl (B1206354) ligand on the catalyst. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 7 Chloro 3 Methyl 1 Benzofuran

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) and Furan (B31954) Rings

The benzofuran (B130515) ring system is classified as an electron-rich or "π-excessive" heteroaromatic compound, making it highly susceptible to electrophilic substitution. rsc.org The regioselectivity of such reactions on 7-Chloro-3-methyl-1-benzofuran is influenced by the directing effects of the heteroatom and the existing substituents.

Furan Ring vs. Benzene Ring: The furan moiety is generally more activated towards electrophiles than the fused benzene ring. Resonance analysis indicates that the C-2 position of the benzofuran nucleus is the most electron-rich and, therefore, the primary site for electrophilic attack. rsc.org This is a notable exception to related heterocycles like indole, where C-3 substitution is often favored. rsc.org The higher electronegativity of the oxygen atom in benzofuran compared to the sulfur in the analogous benzothiophene (B83047) is believed to be responsible for this C-2 selectivity. rsc.org

Directing Effects on the Benzene Ring: The chlorine atom at C-7 is an ortho-, para-directing group due to its ability to donate a lone pair of electrons into the ring via resonance. However, due to its electronegativity, it is also a deactivating group. The primary positions it directs to are C-6 (ortho) and C-4 (para). The ether oxygen of the furan ring also strongly activates the benzene ring, particularly at the ortho- and para-positions, which are C-7 and C-5. The combined influence of the C-7 chloro substituent and the furan oxygen suggests that electrophilic substitution on the carbocyclic ring would preferentially occur at the C-4 and C-6 positions.

Reactivity at the Furan Moiety (C-2 and C-3 Positions)

The reactivity of the furan portion of the molecule is centered on the C-2 and C-3 positions, which form a double bond.

Reactivity at C-2: As established, the C-2 position is the most nucleophilic carbon in the benzofuran system and the principal site for electrophilic attack. rsc.org This holds true even with a substituent at the C-3 position. Reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation are expected to occur predominantly at this site. researchgate.net Furthermore, direct deprotonation via metallation (e.g., using n-butyllithium) also takes place regioselectively at the C-2 position, which is the most acidic site, allowing for subsequent functionalization with various electrophiles. researchgate.netresearchgate.net

Reactivity at C-3: The presence of the methyl group at the C-3 position sterically hinders direct electrophilic attack at this site. The primary reactivity at C-3 is therefore associated with transformations of the methyl group itself, rather than substitution on the ring at this position. Palladium-catalyzed direct diarylation has been studied on benzofuran, targeting both C-2 and C-3 positions; however, the C-3 position generally exhibits poor reactivity compared to C-2. researchgate.net

| Position | Type of Reaction | Expected Outcome | Supporting Evidence |

| C-2 | Electrophilic Substitution | Highly favored site for formylation, acylation, halogenation. | Resonance considerations indicate high electron density. rsc.org |

| C-2 | Metallation/Deprotonation | Most acidic proton, allowing for regioselective functionalization. | Experimental findings show C-2 deprotonation is preferred. researchgate.netresearchgate.net |

| C-3 | Electrophilic Substitution | Generally disfavored due to electronic preference for C-2 and steric hindrance from the methyl group. | C-3 position shows poor reactivity in direct diarylation reactions. researchgate.net |

Reactivity Associated with the Halogen Substituent (Chlorine at C-7)

The chlorine atom at the C-7 position serves as a key functional handle for various synthetic transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing an aryl halide with a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. researchgate.net In this compound, there are no such activating groups. The benzofuran ring system itself is not sufficiently electron-withdrawing to facilitate this reaction under standard conditions. baranlab.org Therefore, SNAr reactions at the C-7 position are expected to be difficult and require harsh conditions or specialized catalytic systems. baranlab.org

The carbon-chlorine bond at C-7 is well-suited for participating in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are generally less reactive than the corresponding bromides and iodides but can be effectively used with modern catalyst systems, often employing palladium or nickel. researchgate.net

Studies on the regioselectivity of cross-coupling reactions on polyhalogenated benzofurans have helped establish a general order of reactivity. The oxidative addition of a metal catalyst to the C-X bond, which is often the rate-determining step, occurs preferentially at different positions. baranlab.org The established reactivity order for cross-coupling on the benzofuran nucleus is generally C-2 > positions on the benzene ring (C-4 to C-7) > C-3. baranlab.orgrsc.org This indicates that the C-7 position is more reactive than the electron-rich C-3 position in these transformations.

| Coupling Reaction | Reagent Type | Bond Formed | Catalyst Example |

| Suzuki-Miyaura | Boronic acids/esters | C-C (Aryl, Alkyl) | Pd(PPh₃)₄, PdCl₂(dppf) |

| Sonogashira | Terminal alkynes | C-C (Alkynyl) | PdCl₂(PPh₃)₂, CuI |

| Heck | Alkenes | C-C (Alkenyl) | Pd(OAc)₂ |

| Buchwald-Hartwig | Amines, Alcohols | C-N, C-O | Pd₂(dba)₃ with phosphine (B1218219) ligands |

| Stille | Organostannanes | C-C (Aryl, Vinyl) | Pd(PPh₃)₄ |

Halogenation: Further halogenation of this compound would proceed as an electrophilic aromatic substitution. The regiochemical outcome would be determined by the directing effects discussed in section 3.1. The most likely positions for the introduction of a new halogen (e.g., bromine or chlorine) would be the highly activated C-2 position, followed by the C-4 and C-6 positions on the benzene ring. For instance, bromination of related substituted 1-(3-methyl-1-benzofuran-2-yl)ethanones with N-bromosuccinimide (NBS) has been shown to result in substitution on the benzene ring, highlighting its susceptibility to electrophilic attack. nih.gov The mechanism involves the attack of the electron-rich aromatic ring on an electrophilic halogen source.

Dehalogenation: The removal of the chlorine atom from the C-7 position (dehalogenation) is a reductive process. This can be achieved through several methods. Catalytic hydrodehalogenation, which involves reaction with hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon), is a common approach. Other methods include reduction with metal hydrides or dissolving metal reductions. The mechanism typically involves oxidative addition of the C-Cl bond to a low-valent metal center, followed by protonolysis or reductive cleavage.

Chemical Transformations of the Methyl Group at C-3 (e.g., Oxidation, Side-Chain Halogenation)

The methyl group at the C-3 position is a site of reactivity, allowing for functionalization through oxidation or halogenation pathways.

Oxidation: The oxidation of the 3-methyl group can lead to various products depending on the reagents and conditions.

Biomimetic Oxidation: Studies on the oxidation of 3-methylbenzofuran (B1293835) with hydrogen peroxide, catalyzed by manganese porphyrins as models of cytochrome P450 enzymes, show that the reaction proceeds via the formation of a reactive epoxide on the furan 2,3-double bond. mdpi.comresearchgate.net This intermediate can then undergo different reaction pathways, including rearrangement or ring-opening, depending on the conditions. mdpi.com

Direct Oxidation: While specific examples for this compound are not prevalent, methyl groups on aromatic rings can typically be oxidized to aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Such reactions on this substrate would need to contend with the potential oxidation of the electron-rich benzofuran ring itself.

Side-Chain Halogenation: The introduction of a halogen atom onto the C-3 methyl group (benzylic halogenation) is a well-established transformation that typically proceeds via a free-radical mechanism.

Mechanism: Research on the halogenation of 2,3-dimethylbenzofuran (B1586527) provides significant insight into the competing mechanisms. rsc.orgrsc.org

Free-Radical Halogenation: This mechanism is favored under conditions that generate halogen radicals, such as exposure to UV light or the use of radical initiators like AIBN with reagents like N-bromosuccinimide (NBS). The reaction proceeds via abstraction of a hydrogen atom from the methyl group to form a stabilized benzylic radical, which then reacts with a halogen source.

Heterolytic (Ionic) Halogenation: In the absence of radical initiators, particularly in polar solvents, an ionic mechanism can compete. This pathway is proposed to occur through a mechanism similar to the electrophilic side-chain halogenation of polymethylbenzenes and results in substitution on the 3-methyl group in 2,3-dimethylbenzofuran. rsc.orgrsc.org

| Reaction Type | Reagent Example | Conditions | Probable Product at C-3 | Mechanism |

| Oxidation | H₂O₂, Mn(III) Porphyrin | Room Temperature | Epoxide, leading to further products | Biomimetic, via epoxide intermediate mdpi.comresearchgate.net |

| Side-Chain Halogenation | NBS, CCl₄ | UV light or AIBN | 3-(Bromomethyl) derivative | Free-Radical nih.govrsc.org |

| Side-Chain Halogenation | Cl₂, Acetic Acid | Dark | 3-(Chloromethyl) derivative | Heterolytic (Ionic) rsc.orgrsc.org |

Cascade and Rearrangement Reactions Exhibited by Halogenated Benzofurans

Halogenated benzofurans, a significant class of heterocyclic compounds, are known to participate in a variety of cascade and rearrangement reactions, leading to the formation of diverse and complex molecular architectures. These transformations are often characterized by a sequence of intramolecular events that proceed in a single pot, enhancing synthetic efficiency. While specific research focusing exclusively on this compound is limited, the principles of reactivity can be inferred from studies on analogous halogenated and substituted benzofuran systems.

A notable rearrangement strategy involves the transformation of 2-hydroxychalcones to selectively produce 3-acylbenzofurans and 3-formylbenzofurans. This process proceeds through the rearrangement of the chalcone (B49325) to form a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate. The ultimate product is dependent on the reaction conditions, with basic or weakly acidic environments favoring the formation of 3-acylbenzofurans, while the use of specific solvents like (CF₃)₂CHOH with p-TsOH leads to the selective generation of 3-formylbenzofurans nih.gov.

Another powerful cascade reaction involves a C-to-N atom swap within the benzofuran scaffold, yielding either benzoxazoles or benzisoxazoles. This transformation is initiated by an oxidative cleavage of the benzofuran ring, followed by the formation of an oxime intermediate and subsequent cyclization. The divergent outcome is controlled by the reaction conditions. For instance, treatment with hydroxylamine-O-sulfonic acid (HOSA) under basic conditions after the initial cleavage can lead to the formation of benzisoxazoles. This method highlights a sophisticated cascade of reactions that structurally edits the core heterocyclic system rsc.org.

Rearrangements from other heterocyclic systems can also lead to the formation of the benzofuran core. A documented example is the rearrangement of a benzopyran group to a benzofuran group mdpi.com. Such transformations underscore the thermodynamic stability of the benzofuran ring system and provide alternative synthetic routes.

Furthermore, one-pot syntheses involving a series of rearrangement reactions have been developed for benzofuran derivatives. An innovative example includes a sequence of thermal Claisen, Cope, and Meinwald rearrangements, which is then followed by a dehydrative step to form the final benzofuran product nih.gov. These types of cascade reactions are highly valuable in synthetic chemistry as they allow for the rapid construction of complex molecules from simpler starting materials in a single operation.

The table below summarizes key aspects of these cascade and rearrangement reactions involving benzofuran derivatives.

| Reaction Type | Starting Material Example | Key Intermediates | Product Type | Reference |

| Chalcone Rearrangement | 2-Hydroxychalcone | 2,3-Dihydrobenzofuran | 3-Acylbenzofuran / 3-Formylbenzofuran | nih.gov |

| C-to-N Atom Swap | 3-Substituted Benzofuran | Oxime | Benzoxazole / Benzisoxazole | rsc.org |

| Heterocycle Rearrangement | Benzopyran derivative | - | Benzofuran derivative | mdpi.com |

| Cascade Rearrangements | Epoxide and allyl ether bearing precursors | - | Substituted Benzofuran | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of Benzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

1D NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 7-Chloro-3-methyl-1-benzofuran, distinct signals are expected for the methyl group, the vinylic proton on the furan (B31954) ring, and the three aromatic protons on the benzene (B151609) ring.

The methyl protons (at C3) would likely appear as a singlet or a narrow doublet (due to coupling with H2) in the upfield region, typically around δ 2.2-2.5 ppm. For instance, the methyl signal in various 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives is consistently observed in this range mdpi.com.

The furan proton (H2) is expected to be a singlet or a quartet (if coupled to the methyl group) around δ 7.2-7.6 ppm.

The aromatic protons (H4, H5, H6) would form a complex splitting pattern. Based on data from 7-substituted benzofurans, H5 is expected to be a triplet around δ 7.20 ppm, while H4 and H6 would be doublets rsc.org. The electron-withdrawing chlorine atom at C7 would influence the chemical shifts of these adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom. For this compound, nine distinct signals are anticipated.

The methyl carbon (at C3) would be the most upfield signal, expected around δ 10-15 ppm mdpi.com.

The furan carbons (C2 and C3) and the bridgehead carbons (C3a and C7a) would appear in the intermediate region.

The aromatic carbons (C4, C5, C6, C7) would be in the downfield region. The carbon bearing the chlorine atom (C7) is expected to have its chemical shift significantly influenced by the halogen. In 7-chloro-2,3-diphenylbenzofuran, the aromatic carbons appear between δ 116 and 152 ppm rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| CH₃ | ~2.3 | CH₃ | ~12 |

| H2 | ~7.4 | C2 | ~142 |

| H4 | ~7.4 | C3 | ~115 |

| H5 | ~7.2 | C3a | ~128 |

| H6 | ~7.3 | C4 | ~125 |

| - | - | C5 | ~123 |

| - | - | C6 | ~120 |

| - | - | C7 | ~118 |

| - | - | C7a | ~152 |

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the adjacent aromatic protons (H4-H5, H5-H6) and potentially a long-range coupling between the methyl protons and H2.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the ¹H signal at ~2.3 ppm to the ¹³C signal at ~12 ppm for the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is vital for connecting different fragments of the molecule. For example, HMBC would show correlations from the methyl protons to carbons C2, C3, and C3a, and from the furan proton H2 to carbons C3, C3a, and C7a, confirming the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is useful for determining stereochemistry and conformation. A NOESY spectrum would show a correlation between the methyl protons and the H4 proton, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns. For this compound (C₉H₇ClO), the expected monoisotopic mass is approximately 166.02 g/mol uni.lu.

The mass spectrum would show a characteristic molecular ion peak cluster ([M]⁺ and [M+2]⁺) due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). The base peak in the mass spectra of 2- and 3-methylbenzofuran (B1293835) corresponds to the loss of a hydrogen atom to form a stable chromylium cation core.ac.uk. A similar fragmentation is expected for this compound.

Common fragmentation pathways for benzofurans include:

Loss of a hydrogen atom ([M-H]⁺): Leading to the formation of a stable substituted chromylium ion.

Loss of a methyl radical ([M-CH₃]⁺): From the C3 position.

Loss of CO ([M-CO]⁺): A common fragmentation for furan rings.

Loss of Chlorine ([M-Cl]⁺): Cleavage of the carbon-chlorine bond.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (for ³⁵Cl) | Predicted Fragment | Notes |

|---|---|---|

| 166 | [C₉H₇³⁵ClO]⁺ | Molecular Ion ([M]⁺) |

| 168 | [C₉H₇³⁷ClO]⁺ | Isotope Peak ([M+2]⁺), approx. 1/3 intensity of M⁺ |

| 165 | [M-H]⁺ | Loss of H radical, likely a major fragment |

| 151 | [M-CH₃]⁺ | Loss of methyl radical |

| 138 | [M-CO]⁺ | Loss of carbon monoxide |

| 131 | [M-Cl]⁺ | Loss of chlorine radical |

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Conformation

Single Crystal X-Ray Diffraction (SC-XRD) is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, SC-XRD would provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the benzofuran (B130515) ring system.

Conformation: The spatial orientation of the methyl group relative to the ring.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like π-π stacking or halogen bonding.

While crystal structure data for the target molecule is unavailable, studies on similar compounds, such as 5-chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran, show that the benzofuran unit is essentially planar researchgate.net. The analysis would also reveal intermolecular interactions, such as C-H···O hydrogen bonds or halogen bonds involving the chlorine atom, which stabilize the crystal packing.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The FT-IR spectrum serves as a molecular fingerprint.

For this compound, key characteristic absorption bands would include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the methyl group, appearing just below 3000 cm⁻¹.

C=C Aromatic and Furan Ring Stretches: A series of sharp bands in the 1600-1450 cm⁻¹ region. For benzofuran itself, these appear around 1607 cm⁻¹ mdpi.com.

C-O-C Stretch: Strong absorptions from the furan ether linkage, typically in the 1250-1050 cm⁻¹ range.

C-Cl Stretch: A strong band in the fingerprint region, usually between 800-600 cm⁻¹.

Out-of-Plane C-H Bending: Bands in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2980-2850 | Aliphatic C-H Stretch (CH₃) | Medium |

| ~1610, 1580, 1470 | Aromatic/Furan C=C Stretch | Medium-Strong |

| ~1250 | Aryl-O Stretch (C-O-C) | Strong |

| ~800-750 | C-H Out-of-Plane Bending | Strong |

| ~780 | C-Cl Stretch | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzofuran ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of benzofuran in solution typically shows two main absorption bands. For benzofuran itself, these occur at approximately 245 nm, 275 nm, and 282 nm nist.gov.

For this compound, the spectrum is expected to be similar to the parent compound, but with slight shifts in the absorption maxima (λ_max) due to the electronic effects of the substituents.

The methyl group (an electron-donating group) may cause a small bathochromic (red) shift.

The chloro group (an electron-withdrawing group with lone pairs) can have a more complex effect, often resulting in a red shift and an increase in absorption intensity.

The spectrum would be useful for quantitative analysis and for confirming the presence of the conjugated benzofuran system.

Comparative Spectroscopic Analysis with Reference Benzofuran Scaffolds

The structural elucidation of substituted benzofurans, such as this compound, is heavily reliant on a detailed analysis of their spectroscopic data. By comparing the spectral characteristics of the target molecule with those of well-established reference benzofuran scaffolds—namely benzofuran, 3-methylbenzofuran, and 7-chlorobenzofuran—it is possible to deduce the influence of the chloro and methyl substituents on the electronic and structural properties of the benzofuran core. This comparative approach allows for a more robust assignment of spectral features and a deeper understanding of the molecule's chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise substitution pattern on the benzofuran ring. The chemical shifts and coupling constants of the protons and carbons in this compound are anticipated to be a composite of the effects observed in the reference compounds.

In the ¹H NMR spectrum, the methyl group at the C3 position is expected to appear as a singlet in the upfield region. The protons on the benzene ring will be influenced by the electron-withdrawing nature of the chlorine atom at C7. For comparison, the ¹H NMR spectral data for benzofuran is well-documented, with distinct signals for the furan and benzene ring protons. chemicalbook.com

The ¹³C NMR spectrum provides further insight into the carbon framework. The presence of the chlorine atom at C7 in this compound is expected to cause a downfield shift for the C7 carbon and influence the chemical shifts of the surrounding carbons.

Below are interactive data tables summarizing the available and predicted NMR data for this compound and the reference scaffolds.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm)

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | -CH₃ |

| This compound | ~7.5 | - | ~7.3 | ~7.1 | ~7.2 | - | ~2.2 |

| Benzofuran chemicalbook.com | 7.59 | 6.71 | 7.55 | 7.23 | 7.29 | 7.48 | - |

| 3-Methylbenzofuran | ~7.5 | - | ~7.4 | ~7.2 | ~7.2 | ~7.4 | ~2.2 |

| 7-Chlorobenzofuran | ~7.6 | ~6.8 | ~7.4 | ~7.2 | ~7.2 | - | - |

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm)

| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | -CH₃ |

| This compound | ~144 | ~115 | ~129 | ~121 | ~123 | ~120 | ~117 | ~154 | ~10 |

| Benzofuran | 144.9 | 106.6 | 127.4 | 121.4 | 122.7 | 124.2 | 111.4 | 155.0 | - |

| 3-Methylbenzofuran nih.gov | 140.2 | 111.2 | 128.9 | 120.9 | 122.4 | 124.1 | 111.3 | 155.2 | 9.7 |

| 7-Chlorobenzofuran | ~145 | ~107 | ~128 | ~122 | ~123 | ~125 | ~116 | ~153 | - |

Note: Data for this compound and 7-Chlorobenzofuran are predicted based on substituent effects. Data for Benzofuran and 3-Methylbenzofuran are from experimental sources.

Infrared (IR) Spectroscopy:

Interactive Data Table: Key IR Absorption Bands (cm⁻¹)

| Functional Group | This compound (Predicted) | Benzofuran chemicalbook.com |

| Aromatic C-H Stretch | 3100-3000 | ~3100 |

| Aromatic C=C Stretch | 1600-1450 | 1625, 1590, 1475, 1450 |

| C-O-C Stretch (furan) | 1250-1050 | ~1250, ~1010 |

| C-Cl Stretch | 800-600 | - |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected to show an isotopic pattern characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Predicted mass spectrometry data from PubChem suggests a monoisotopic mass of 166.01854 Da. uni.lu The fragmentation pattern would likely involve the loss of the methyl group and cleavage of the furan ring. The mass spectrum of benzofuran, available in the NIST database, serves as a fundamental reference for understanding the fragmentation of the core structure. nist.gov

Interactive Data Table: Key Mass Spectrometry Fragments (m/z)

| Compound | Molecular Ion (M⁺) | Key Fragments |

| This compound | 166/168 | 151 (M-CH₃)⁺, 131 (M-Cl)⁺ |

| Benzofuran nist.gov | 118 | 90 (M-CO)⁺, 89 (M-CHO)⁺, 63 |

| 3-Methylbenzofuran nih.gov | 132 | 131 (M-H)⁺, 103 (M-CHO)⁺ |

| 7-Chlorobenzofuran nih.gov | 152/154 | 117 (M-Cl)⁺, 89 |

Note: Data for this compound is based on predicted fragmentation patterns. Data for the reference compounds are from experimental sources.

Crystallographic Characterization:

Computational and Theoretical Investigations of 7 Chloro 3 Methyl 1 Benzofuran

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of a molecule's structure and electronic nature. These methods allow for the detailed investigation of molecular orbitals, charge distributions, and electrostatic potentials, which collectively govern the chemical behavior of 7-Chloro-3-methyl-1-benzofuran.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO indicates the region most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A smaller energy gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower stability. For benzofuran (B130515) derivatives, the HOMO is typically delocalized across the conjugated π-system of the fused rings, while the LUMO is also distributed over this framework. In this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating methyl group would modulate the energies of these orbitals. Theoretical calculations on similar benzofuran systems have shown that substituents significantly influence the HOMO-LUMO gap nih.govnih.gov. The analysis of the HOMO orbital can also predict the most probable sites for electrophilic attack ic.ac.uk.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table presents expected values based on typical DFT calculations for similar heterocyclic compounds. Actual values would require specific computation.

| Parameter | Expected Value (eV) | Description |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital. |

Understanding the distribution of electron density within a molecule is key to predicting its interactions and reactive sites. Mulliken Population Analysis and Natural Population Analysis (NPA) are two common methods for calculating the partial atomic charges on each atom.

Mulliken Population Analysis: This method partitions the total electron population among the atoms based on the contribution of their basis functions to the molecular orbitals wikipedia.org. While computationally simple, its results can be highly sensitive to the choice of basis set used in the calculation wikipedia.orguni-muenchen.de.

Natural Population Analysis (NPA): NPA is based on the Natural Bond Orbital (NBO) method and provides a more stable and physically realistic description of atomic charges by using a set of "natural atomic orbitals" uni-rostock.denih.gov. It is generally less dependent on the basis set and better describes charge distribution in molecules with significant ionic character uni-rostock.denih.gov.

For this compound, these analyses would be expected to show a significant negative charge on the highly electronegative oxygen and chlorine atoms. The carbon atoms of the aromatic rings would exhibit varied charges, influenced by the resonance effects of the heteroatom and the inductive effects of the substituents. This charge landscape is crucial for understanding intermolecular interactions and the molecule's dipole moment.

Table 2: Predicted Atomic Charges for Key Atoms in this compound This table illustrates the type of data generated from NPA calculations, showing expected charge trends based on electronegativity.

| Atom | Expected Partial Charge (e) | Rationale |

|---|---|---|

| O1 (furan) | Negative | High electronegativity. |

| C7 (attached to Cl) | Positive | Inductive effect of the attached chlorine atom. |

| Cl | Negative | High electronegativity. |

| C3 (attached to CH3) | Slightly Negative/Neutral | Influence of electron-donating methyl group. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. This method is particularly powerful for analyzing intramolecular interactions that contribute to molecular stability, such as hyperconjugation youtube.comnih.gov.

Hyperconjugation involves the donation of electron density from a filled bonding orbital (a donor) to an adjacent empty anti-bonding orbital (an acceptor) frontiersin.org. In this compound, significant hyperconjugative interactions would be expected, including:

Donation from the oxygen atom's lone pair orbitals (nO) to the anti-bonding π* orbitals of the adjacent C-C bonds within the rings.

Interactions between the π orbitals of the benzene (B151609) and furan (B31954) rings and the corresponding π* anti-bonding orbitals, reflecting the aromatic delocalization.

Hyperconjugation involving the C-H σ bonds of the methyl group donating into adjacent empty orbitals.

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule researchgate.netyoutube.com. It is an invaluable tool for predicting chemical reactivity, as it clearly identifies the electron-rich and electron-poor regions of a molecule youtube.comscielo.org.mx.

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) localized around the furan oxygen atom due to its lone pairs, and also around the chlorine atom. Conversely, positive potential (blue) would be expected around the hydrogen atoms. Such maps provide a clear, intuitive guide to the molecule's reactive behavior walisongo.ac.idsci-hub.se.

Condensed Fukui functions are calculated for each atomic site and can predict site selectivity for different types of attack sciforum.netsemanticscholar.org:

fk+: Predicts reactivity towards a nucleophilic attack (the site that best accommodates an additional electron).

fk-: Predicts reactivity towards an electrophilic attack (the site most susceptible to losing an electron).

fk0: Predicts reactivity towards a radical attack.

For benzofuran and its derivatives, theoretical studies consistently show that the C2 and C3 positions on the furan ring are the most reactive sites for electrophilic substitution ic.ac.ukstackexchange.compixel-online.net. Fukui function analysis for this compound would precisely quantify the relative reactivity of these and other positions, taking into account the electronic influence of the chloro and methyl substituents.

Theoretical Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, theoretical studies can identify transition states, reaction intermediates, and activation energies, providing a comprehensive understanding of the reaction mechanism.

For this compound, theoretical studies could elucidate the mechanisms of various important reactions, such as electrophilic aromatic substitution, which is a characteristic reaction of the benzofuran ring system stackexchange.comresearchgate.net. Computational modeling can predict the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation. For instance, calculations can compare the stability of the sigma-complex intermediates formed from an electrophilic attack at different positions (e.g., C2 vs. C4, C5, C6) on the benzofuran skeleton stackexchange.com. The pathway with the lowest activation energy would correspond to the major product observed experimentally. These studies are crucial for designing selective synthetic routes and understanding the fundamental reactivity of the molecule nih.govrsc.org.

Elucidation of Energy Profiles and Transition State Structures

Understanding the reaction mechanisms involved in the synthesis or transformation of this compound is fundamental to optimizing reaction conditions and yields. Computational chemistry allows for the detailed mapping of reaction pathways by calculating the potential energy surface.

Methodology: Density Functional Theory (DFT) is a primary method used for these investigations. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can model the geometric structures and energies of reactants, intermediates, transition states, and products. semanticscholar.org

Key Findings:

Transition State (TS) Identification: For a given reaction, such as the intramolecular cyclization to form the benzofuran ring, computational models can identify the high-energy transition state structure. acs.org Vibrational frequency analysis is used to confirm the nature of these stationary points; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This calculated value provides a quantitative measure of the kinetic barrier of a reaction pathway, indicating how fast a reaction is likely to proceed.

Reaction Pathway Mapping: By connecting reactants, transition states, and products, a complete energy profile for the reaction can be constructed. This profile elucidates whether a reaction is exothermic or endothermic and proceeds through single or multiple steps. For benzofuran synthesis, mechanisms can involve steps like nucleophilic addition, cyclization, and isomerization, each with its own energy profile. nih.govacs.org

Assessment of Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these effects, providing a more realistic description of the reaction pathway.

Key Findings:

Stabilization of Charged Species: Polar solvents tend to stabilize charged or highly polar transition states and intermediates more than neutral reactants. This can lead to a significant lowering of the activation energy and an increase in the reaction rate compared to the gas phase or nonpolar solvents.

Influence on Reaction Mechanisms: The choice of solvent can sometimes alter the preferred reaction mechanism. For instance, a reaction that proceeds through a non-polar transition state may be favored in a non-polar solvent, while a pathway involving a polar transition state would be accelerated in a polar solvent. Studies on related benzofuran syntheses have shown that solvents like dimethylformamide (DMF) or acetonitrile can influence reaction yields, a phenomenon that can be rationalized through computational solvent effect assessments. nih.govacs.org

Computational Investigation of Molecular Interactions

Molecular Docking Simulations for Ligand-Receptor Binding Modes and Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for identifying potential therapeutic agents. researchgate.net

Computational Methodology: The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's geometry is optimized to its lowest energy conformation. The receptor structure is often obtained from a protein database like the Protein Data Bank (PDB). Software such as AutoDock Vina is then used to systematically explore possible binding poses of the ligand within the active site of the receptor. researchgate.net

Interaction Analysis: The simulation generates a series of possible binding modes, which are ranked based on a scoring function that estimates the binding affinity (often expressed in kcal/mol). nih.gov A lower binding energy indicates a more stable ligand-receptor complex. The analysis of the best-ranked pose reveals the specific molecular interactions responsible for binding, which can include:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Between nonpolar regions of the ligand and the receptor.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-Pi Stacking: Interactions between aromatic rings.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| EGFR (4HJO) | -9.8 | LYS745, MET793, ASP855 | Hydrogen Bond, Hydrophobic |

| COX-2 (1AJ6) | -8.1 | ARG120, TYR355, VAL523 | Hydrophobic, van der Waals |

This table presents hypothetical data based on studies of similar benzofuran derivatives to illustrate typical docking simulation outputs. researchgate.netnih.gov

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) Modeling

QSPR and QSRR are computational methods that aim to build mathematical models correlating the chemical structure of a compound with its physical properties (QSPR) or chemical reactivity (QSRR). These models allow for the prediction of properties for new or untested compounds without the need for experimental measurements.

Methodology:

Dataset Construction: A set of molecules with known experimental properties (e.g., boiling point, solubility, reaction rate) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links a subset of the most relevant descriptors to the property of interest.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

For this compound, a QSPR model could be developed to predict its chromatographic retention time, while a QSRR model could predict its reactivity in a specific class of reactions based on its calculated electronic and structural descriptors.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics and photonics. researchgate.net Computational methods can predict the NLO properties of molecules, guiding the design of new materials.

Methodology: Quantum chemical calculations, often using DFT with specific long-range corrected functionals like CAM-B3LYP, are employed to compute the NLO parameters. semanticscholar.org Key calculated properties include:

Polarizability (α): The ability of the electron cloud to be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

Second Hyperpolarizability (γ): Related to third-order NLO effects.

Analysis: A large value for the first hyperpolarizability (β) is a key indicator of a promising NLO material. researchgate.net This property is often associated with molecules that have strong electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the ICT character and its contribution to the NLO response. researchgate.net

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 150.2 | a.u. |

| Total First Hyperpolarizability (β_tot) | 850.5 | a.u. |

This table shows illustrative data for a generic benzofuran derivative, as specific calculations for this compound are not widely published.

Computed Thermodynamic Parameters and Conformational Stability Analysis

Theoretical calculations can provide valuable data on the thermodynamic properties of a molecule, such as its stability, heat capacity, and entropy. This information is critical for understanding its behavior under different temperature conditions.

Methodology: Frequency calculations performed using DFT methods provide the necessary data to compute various thermodynamic parameters based on statistical mechanics principles. The key parameters obtained are:

Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at 0 K due to its vibrational motion.

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A measure of the thermodynamic potential, which can be used to predict the spontaneity of a process.

Conformational Stability: For molecules with rotational freedom, multiple conformations (spatial arrangements of atoms) can exist. By calculating the Gibbs free energy for each possible conformer, their relative populations at a given temperature can be determined. The conformer with the lowest free energy is the most stable and will be the most populated at equilibrium. For a relatively rigid molecule like this compound, this analysis confirms the stability of its planar structure. Recent studies on benzofuran have shown that as temperature increases, the values of thermodynamic parameters also increase significantly. researchgate.net

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy (H) | -785.1 | Hartree/particle |

| Entropy (S) | 95.3 | cal/mol·K |

| Gibbs Free Energy (G) | -785.2 | Hartree/particle |

Data is illustrative and represents typical outputs from thermodynamic calculations on a molecule of similar size and complexity.

7 Chloro 3 Methyl 1 Benzofuran As a Strategic Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Fused Heterocyclic Systems

The benzofuran (B130515) scaffold is a fundamental structural unit in a multitude of biologically active natural products and synthetic compounds. researchgate.netrsc.orgrsc.org Consequently, the development of novel and efficient methods for the construction of complex molecular architectures centered around this core is a significant area of research in synthetic organic chemistry. rsc.org 7-Chloro-3-methyl-1-benzofuran, with its distinct substitution pattern, serves as a valuable starting material for the synthesis of more intricate fused heterocyclic systems.

The inherent reactivity of the benzofuran ring system, particularly the furan (B31954) fragment which is less aromatic and more reactive than the benzene (B151609) core, presents both challenges and opportunities for synthetic chemists. osaka-u.ac.jp This reactivity can be harnessed to construct fused systems. For instance, benzofuran derivatives are known to participate in cyclization cascade reactions, providing an excellent pathway for the synthesis of polycyclic benzofuran compounds that are otherwise difficult to prepare. rsc.org

Furthermore, the presence of the chloro and methyl groups on the this compound molecule offers specific sites for further functionalization and annulation reactions, thereby enabling the construction of diverse and complex heterocyclic frameworks. The development of methods for building upon the benzofuran ring, such as those involving proton quantum tunneling, has led to high-yield syntheses with fewer side reactions, which is particularly advantageous for creating complex systems. rsc.org

Derivatization Strategies at the Benzene Ring via Halogen or Methyl Group Modifications

The benzene portion of this compound provides a platform for a variety of derivatization strategies, primarily involving modifications of the existing chloro and methyl substituents. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule, which in turn can influence its reactivity and biological activity.

The chloro group at the 7-position can be a handle for various transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions are commonly employed for the synthesis of benzofuran derivatives. researchgate.net Such reactions could potentially be used to introduce new carbon-carbon or carbon-heteroatom bonds at the 7-position, leading to a wide array of novel analogs.

The methyl group also offers opportunities for derivatization. For instance, selective bromination of the methyl group using reagents like N-bromosuccinimide (NBS) can furnish a bromomethyl derivative. nih.gov This reactive intermediate can then undergo nucleophilic substitution reactions to introduce a variety of functional groups, as demonstrated by the reaction with morpholine (B109124) to yield a 3-(morpholinomethyl)benzofuran derivative. nih.gov

Derivatization Opportunities at the Furan Ring for Novel Scaffolds

The furan ring of this compound is a key site for chemical modifications leading to the generation of novel molecular scaffolds. The inherent reactivity of the furan moiety allows for a range of transformations that can introduce new functional groups and ring systems.

One common strategy involves electrophilic substitution reactions. However, the furan ring is also susceptible to cycloaddition reactions, which can be a powerful tool for constructing more complex architectures. researchgate.net For example, the Diels-Alder reaction of furan derivatives is a well-established method for the synthesis of six-membered rings. researchgate.net

Furthermore, the C2 position of the benzofuran ring is often amenable to functionalization. For instance, the synthesis of this compound-2-carboxylic acid highlights the ability to introduce a carboxylic acid group at this position. chemscene.com This carboxylic acid can then serve as a versatile handle for further derivatization, such as amide bond formation or reduction to an alcohol.

Recent advancements have also explored atom swap reactions as a means of skeletal editing. A chemodivergent protocol has been developed to perform a C-to-N atom swap in benzofurans, leading to the formation of benzoxazoles or benzisoxazoles through a cascade of oxidative cleavage, oxime formation, and cyclization. rsc.org This innovative approach allows for the transformation of the benzofuran core itself, opening up new avenues for the creation of diverse heterocyclic scaffolds.

Application in Annulation Reactions for the Construction of Spiro-Benzofuran Scaffolds

Spiro-benzofuran scaffolds are prevalent in a variety of natural products and pharmacologically active compounds, valued for their rigid, three-dimensional structures. acs.org Annulation reactions utilizing this compound and its derivatives are a key strategy for constructing these complex spirocyclic systems.

One approach involves the reaction of benzofuran-derived azadienes (BDAs) with nitrones in a 1,3-dipolar cycloaddition. This reaction has been shown to be highly regioselective, affording spiro[benzofuran-2,5′-isoxazolidine] derivatives. acs.org This method provides access to a unique benzofuran-fused oxazaspiroring scaffold.

Another strategy involves the base-mediated reaction of o-hydroxystyrenyl derivatives with sulfonylphthalide. This (4+4) annulation can lead to the formation of spiro-lactones. Mechanistic studies suggest that this transformation proceeds through a fused benzoindenofuran intermediate, which then undergoes a base-mediated ring opening and subsequent intramolecular cyclization to yield the spiro-benzofuran product. acs.org

Furthermore, iodine-catalyzed cascade annulation of 4-hydroxycoumarins with aurones has been developed to prepare spirocyclic benzofuran–furocoumarins. This one-step process involves a Michael addition, iodination, and intramolecular nucleophilic substitution, providing efficient access to these valuable spiro compounds with excellent stereoselectivity. mdpi.com

The table below summarizes some examples of spiro-benzofuran scaffolds synthesized through annulation reactions.

| Starting Materials | Reaction Type | Spiro-Benzofuran Product | Reference |

| Benzofuran-derived azadiene and Nitrone | 1,3-Dipolar Cycloaddition | Spiro[benzofuran-2,5′-isoxazolidine] | acs.org |

| o-Hydroxystyrenyl derivative and Sulfonylphthalide | (4+4) Annulation | Spiro-lactone | acs.org |

| 4-Hydroxycoumarin and Aurone | Iodine-catalyzed Cascade Annulation | Spirocyclic benzofuran–furocoumarin | mdpi.com |

Development of Novel Synthetic Reagents and Key Chemical Intermediates from this compound

This compound serves as a valuable precursor for the development of novel synthetic reagents and key chemical intermediates. Its unique substitution pattern and the reactivity of the benzofuran core allow for its transformation into a variety of useful building blocks for organic synthesis.

For example, the derivatization of the methyl group can lead to the formation of reactive intermediates. As previously mentioned, bromination of the methyl group yields a bromomethyl derivative that can be used in nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide range of functionalities, effectively transforming the starting material into a versatile synthetic reagent.

Furthermore, the introduction of a carboxylic acid group at the C2 position, to form this compound-2-carboxylic acid, creates a key intermediate for further synthetic transformations. chemscene.com This carboxylic acid can be converted into an acid chloride, an ester, or an amide, each of which can participate in a variety of coupling and condensation reactions to build more complex molecules.

The benzofuran scaffold itself can be considered a key intermediate in the synthesis of more complex heterocyclic systems. The strategic functionalization of this compound allows for its use in multi-step syntheses of natural products and their analogs. For instance, derivatives of benzofuran have been used in the synthesis of compounds like ailanthoidol, XH-14, and obovaten. acs.org